
1-Phenylbutan-1-amine
Übersicht
Beschreibung
1-Phenylbutan-1-amine is a member of amphetamines . It is an amphetamine characterized by having an ethyl group in the alpha position .
Synthesis Analysis
The synthesis of 1-Phenylbutan-1-amine involves the use of triethylamine and acetanilide as additives in the transesterification of (±)-1 . Both the basic character of the amine and its structural nature could be responsible for the enantioselectivity differences observed between the transesterification and aminolysis reactions .
Molecular Structure Analysis
The molecular formula of 1-Phenylbutan-1-amine is C10H15N . The InChI code is InChI=1S/C10H15N/c1-2-6-10 (11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 . The Canonical SMILES is CCCC (C1=CC=CC=C1)N .
Chemical Reactions Analysis
The chemical reactions of 1-Phenylbutan-1-amine involve the use of triethylamine and acetanilide as additives in the transesterification of (±)-1 . The basic character of the amine and its structural nature could be responsible for the enantioselectivity differences observed between the transesterification and aminolysis reactions .
Physical And Chemical Properties Analysis
The molecular weight of 1-Phenylbutan-1-amine is 149.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Exact Mass is 149.120449483 g/mol . The Monoisotopic Mass is 149.120449483 g/mol . The Topological Polar Surface Area is 26 Ų .
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate
1-Phenylbutan-1-amine serves as an intermediate in the synthesis of biologically active molecules. For instance, it's used in creating substituted triazoles, aminothiazoles, and a neurokinin antagonist, showcasing its utility in medicinal chemistry. Its chiral form is particularly valuable as a resolving agent due to its ability to separate enantiomers, a crucial process in creating drugs with desired biological activities. Innovative synthetic routes to this compound have been developed to enhance its accessibility and efficiency in research applications (L. Nagarapu et al., 2009).
Catalysis and Ligand Synthesis
In the realm of catalysis, 1-Phenylbutan-1-amine derivatives are employed in forming chiral-at-metal complexes, demonstrating the compound's role in developing asymmetric synthesis methods. These complexes are crucial in various catalytic reactions, including those used in pharmaceutical and fine chemical syntheses, where controlling the stereochemistry of the resulting products is essential (P. Pinto et al., 2004).
Enzymatic Resolution
The compound is also subjected to enzymatic resolution processes to obtain enantiomerically pure forms. These processes highlight the importance of 1-Phenylbutan-1-amine in studying and applying biocatalysis, which offers a greener alternative to traditional chemical synthesis by using enzymes to achieve high selectivity under mild conditions (Eduardo García-Urdiales et al., 2001).
Material Science
In material science, derivatives of 1-Phenylbutan-1-amine are used in preparing novel ligands and coordination compounds, contributing to the development of materials with specific optical, electronic, or catalytic properties. These materials find applications in various fields, including electronics, photonics, and as catalysts in chemical reactions (A. Dawood et al., 2018).
Safety And Hazards
1-Phenylbutan-1-amine should be handled with care to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Exposure should be avoided and special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Zukünftige Richtungen
Trace amine-associated receptor 1 (TAAR-1) modulators, which include 1-Phenylbutan-1-amine, are under active study as treatments for schizophrenia . The antipsychotic mechanism of action of TAAR-1-modulating compounds is unknown, but interactions with the dopaminergic, glutamatergic, and serotonergic systems are suggested by preclinical studies .
Eigenschaften
IUPAC Name |
1-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOXKVFLASIOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394072 | |
| Record name | 1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylbutan-1-amine | |
CAS RN |
2941-19-7 | |
| Record name | 1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Phenylbutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


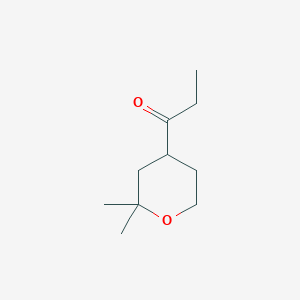
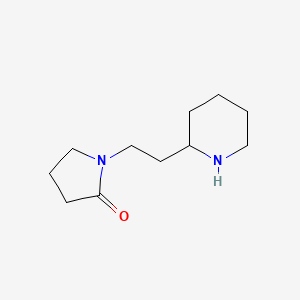
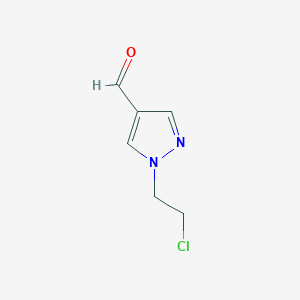
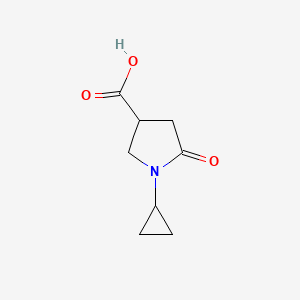
![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)
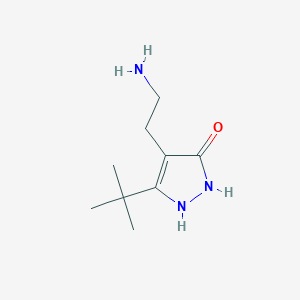

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
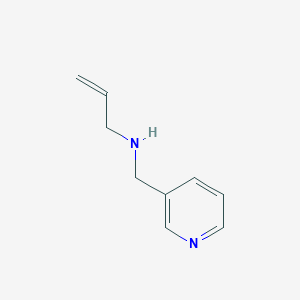


![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)